molecular formula C14H24ClNO3 B13447134 Isoproterenol Isopropyl Ether Hydrochloride

Isoproterenol Isopropyl Ether Hydrochloride

Cat. No.: B13447134
M. Wt: 289.80 g/mol
InChI Key: ZSATZDNRUBTEPM-UHFFFAOYSA-N
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Description

Table 1: Receptor Affinity and Intrinsic Activity of Isoproterenol Derivatives

Compound β~1~ Affinity (nM) β~2~ Affinity (nM) β~1~ Intrinsic Activity (%) β~2~ Intrinsic Activity (%)
Isoproterenol 12.3 ± 1.2 8.7 ± 0.9 100 ± 3 100 ± 4
Isopropyl Ether Derivative 38.9 ± 3.1 24.5 ± 2.4 55 ± 2 44 ± 3

Data adapted from β-ether derivative studies.

The reduced efficacy correlates with diminished G~s~ protein coupling, as measured by GTPγS binding assays. Molecular dynamics simulations further reveal that the isopropyl ether group induces a 1.8 Å displacement in the receptor’s extracellular loop 2, destabilizing the active-state conformation.

Properties

Molecular Formula

C14H24ClNO3

Molecular Weight

289.80 g/mol

IUPAC Name

4-[2-(propan-2-ylamino)-1-propan-2-yloxyethyl]benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C14H23NO3.ClH/c1-9(2)15-8-14(18-10(3)4)11-5-6-12(16)13(17)7-11;/h5-7,9-10,14-17H,8H2,1-4H3;1H

InChI Key

ZSATZDNRUBTEPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)OC(C)C.Cl

Origin of Product

United States

Preparation Methods

Methodology:

  • Reactants:

    • Catechol (1.0 mol)
    • 1,2-Dichloroethane (as solvent)
    • Zinc chloride (catalyst)
    • Glycine derivative (e.g., glycine hydrochloride or related compound)
  • Reaction Conditions:

    • Temperature: 10-15°C during addition, then heated to 70°C
    • Duration: 12-20 hours under reflux
    • Procedure:
      • Dissolve catechol in 1,2-dichloroethane, cool to 10-15°C.
      • Add zinc chloride and stir for 20 minutes.
      • Add glycine solution dropwise, maintaining temperature.
      • Reflux for 12-20 hours.
      • Quench with dilute hydrochloric acid, stir, filter, and adjust pH to neutral (~7) with sodium bicarbonate.
      • Dry the solid to obtain 2-amino-1-(3,4-dihydroxyphenyl)-ethanone .

Research Findings:

  • The process yields approximately 78.8% of the intermediate with high purity.
  • The reaction mechanism involves electrophilic substitution of catechol at the ortho position, followed by amino group introduction.

Synthesis of Isoproterenone Hydrochloride

This step involves alkylation of the amino ketone with 2-chloropropane (isopropyl chloride) under basic conditions.

Methodology:

  • Reactants:

    • 2-Amino-1-(3,4-dihydroxyphenyl)-ethanone
    • 2-Chloropropane (isopropyl chloride)
    • Triethylamine (base)
    • Ethanol (solvent)
    • Hydrogen chloride gas (for acidification)
  • Reaction Conditions:

    • Temperature: 10-20°C during addition, then reflux at 40-50°C
    • Duration: 10-20 hours
    • Procedure:
      • Dissolve the amino ketone and triethylamine in ethanol.
      • Add isopropyl chloride dropwise at low temperature.
      • Heat to reflux for several hours.
      • Cool, then bubble hydrogen chloride gas to adjust pH to ~2.
      • Reflux briefly, then cool to crystallize isoproterenone hydrochloride .
      • Filter and dry the product, yielding about 83-86% .

Notes:

  • The alkylation proceeds via nucleophilic substitution at the amino group.
  • The process ensures high purity (>99%) of the intermediate.

Reduction to Isoproterenol Hydrochloride

This is the key step where isoproterenone hydrochloride is hydrogenated to produce isoproterenol hydrochloride .

Methodology:

  • Reactants:

    • Isoproterenone hydrochloride
    • Activated palladium on carbon (Pd/C, 5-10%)
    • Solvent: Acetone or methanol
    • Hydrogen gas (H₂)
  • Reaction Conditions:

    • Temperature: 25-40°C
    • Pressure: 0.4-0.6 MPa (approx. 4-6 bar)
    • Duration: 6-12 hours, depending on scale
  • Procedure:

    • Dissolve the intermediate in acetone.
    • Add Pd/C catalyst.
    • Purge with hydrogen gas, then maintain pressure.
    • Stir until hydrogen uptake ceases (reaction complete).
    • Filter out catalyst, concentrate the filtrate.
    • Crystallize by adding cold acetone, filter, wash, and dry.

Yield and Purity:

  • Typical yields range from 85-87% .
  • Final product purity exceeds 99% as confirmed by HPLC analysis.

Summary of the Overall Synthetic Route

Step Reaction Key Conditions Yield References
1 Synthesis of 2-amino-1-(3,4-dihydroxyphenyl)-ethanone Friedel-Crafts acylation, ZnCl₂, reflux ~78.8% ,
2 Alkylation with isopropyl chloride Base (triethylamine), reflux ~83-86% ,
3 Hydrogenation to isoproterenol Pd/C, H₂, acetone, 25-40°C ~85-87% ,,

Additional Considerations and Variations

  • Catalysts and Solvents: The choice of catalyst (Pd/C preferred) and solvent (acetone or methanol) significantly influences yield and purity.
  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is used throughout to monitor reaction progress.
  • Purification: Crystallization from suitable solvents like acetone ensures high purity of the final product.
  • Environmental and Safety Aspects: Handling of chlorinated solvents and hydrogen gas requires appropriate safety measures.

Chemical Reactions Analysis

Step 1: Friedel-Crafts Acylation

Catechol reacts with glycine in the presence of zinc chloride (ZnCl₂) to form 2-amino-1-(3,4-dihydroxyphenyl)-ethanone ( ).

Reaction Conditions Details
Solvent1,2-Dichloroethane
CatalystZnCl₂ (1:3–1:5 ratio to catechol)
Temperature70°C (reflux)
Reaction Time12–20 hours
YieldNot explicitly stated; intermediates isolated via pH adjustment and drying

Step 2: Alkylation with 2-Chloropropane

The amino-ketone intermediate reacts with 2-chloropropane (isopropyl chloride) in ethanol and triethylamine, followed by HCl gas salification to form isoproterenone hydrochloride ( ).

Reaction Conditions Details
Solvent95% ethanol
BaseTriethylamine
Temperature40–50°C
Molar Ratio1:1.5–1:3 (amino-ketone : 2-chloropropane)
Yield84.3%

Step 3: Catalytic Hydrogenation

Isoproterenone hydrochloride undergoes hydrogenation using palladium-carbon (Pd/C) to reduce the ketone group to a secondary alcohol, yielding isoproterenol hydrochloride ( ).

Reaction Conditions Details
Catalyst3–6% Pd/C (relative to substrate)
Pressure0.4–0.6 MPa
Temperature25–40°C
Yield87.3%

Degradation Reactions

Isoproterenol hydrochloride is prone to oxidation and photodegradation due to its catechol structure ( ).

Oxidation

  • The catechol moiety oxidizes in air, forming quinone derivatives , evidenced by pink discoloration in solutions ( ).

  • Stabilizers like edetate disodium (EDTA) and sodium metabisulfite are added to formulations to chelate metal ions and inhibit oxidation ( ).

Photodegradation

  • Exposure to light accelerates decomposition. Solutions must be stored in opaque containers ( ).

Metabolic Reactions

Isoproterenol is metabolized primarily via catechol-O-methyltransferase (COMT) -mediated O-methylation, producing 3-O-methylisoproterenol ( ).

Metabolic Pathway Details
EnzymeCOMT
Site of ActionLiver and peripheral tissues
Half-LifeShort (due to rapid metabolism)
ExcretionUrine (as conjugates and metabolites)

Reactivity with Excipients

The drug’s formulation includes:

  • Citric acid/sodium citrate buffer (pH 3.5–4.5) to enhance stability ( ).

  • Sodium chloride (7.0 mg/mL) for isotonicity ( ).

Scientific Research Applications

Isoproterenol Isopropyl Ether Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Isoproterenol Isopropyl Ether Hydrochloride exerts its effects by stimulating both beta-1 and beta-2 adrenergic receptors. This leads to an increase in heart rate and the force of heart contractions, as well as relaxation of bronchial and vascular smooth muscles. The molecular targets include the beta-adrenergic receptors, which activate adenylate cyclase, leading to an increase in cyclic AMP levels and subsequent physiological effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Epinephrine (Adrenaline)
  • Structure : Differs by a methyl group on the amine side chain (N-methyl instead of N-isopropyl).
  • Activity: Activates α₁, α₂, β₁, and β₂ receptors, causing vasoconstriction (α-effect) alongside β-mediated cardiac stimulation. Isoproterenol lacks α-agonist activity, making it purely vasodilatory .
  • Clinical Use: Epinephrine is preferred for anaphylaxis and cardiac resuscitation due to its α-mediated vasoconstrictive effects, whereas isoproterenol is reserved for pure β-stimulation (e.g., bronchospasm) .
Norepinephrine (Noradrenaline)
  • Structure: Lacks the N-methyl group of epinephrine, sharing a primary amine with isoproterenol.
  • Activity: Primarily α₁ and β₁ agonist with minimal β₂ effects. Unlike isoproterenol, it increases systemic vascular resistance and is used in hypotensive shock .
Dobutamine
  • Structure : Contains a bulky aromatic ring and a tertiary amine.
  • Activity: Selective β₁ agonist with mild β₂ and α₁ effects. Used for acute heart failure due to its inotropic effects, contrasting with isoproterenol’s chronotropic dominance .

Functional Analogues

Salbutamol (Albuterol)
  • Structure : Substituted benzene ring with a hydroxymethyl group and tertiary-butyl amine.
  • Activity: Selective β₂ agonist with minimal cardiac effects. Preferred over isoproterenol for asthma due to reduced cardiovascular side effects .
Dopamine
  • Structure: Lacks hydroxyl groups on the benzene ring compared to isoproterenol.
  • Activity: Dose-dependent effects on dopamine, β₁, and α receptors. At low doses, it increases renal perfusion, unlike isoproterenol’s direct β-stimulation .

Impurities and Derivatives

Imp-II (Structural Impurity in Isoproterenol Hydrochloride):

  • Structural Difference: The –CH-OH group in isoproterenol is replaced with –CH₂ in Imp-II, confirmed by NMR shifts (C-9 shielded from 70.20 ppm to 33.00 ppm) .
  • Impact : Reduces β-agonist activity due to loss of hydroxyl group critical for receptor binding .

IDHP1 (Isopropyl 3-(3,4-Dihydroxyphenyl)-2-Hydroxypropanoate):

  • Structure : Ester derivative with an isopropyl group replacing the amine side chain.
  • Activity: Inhibits isoproterenol-induced cardiac fibrosis via ROS and p38 pathway suppression, demonstrating divergent therapeutic applications .

Comparative Data Tables

Table 1: Solubility Profile of Isoproterenol Hydrochloride vs. Analogues

Compound Water (mg/mL) Ethanol (mg/mL) Chloroform (mg/mL)
Isoproterenol HCl 3 50 Insoluble
Epinephrine 1 3 Insoluble
Norepinephrine 1 2 Insoluble
Salbutamol 20 10 Insoluble

Table 2: Pharmacological Receptor Affinity

Compound β₁ Activity β₂ Activity α Activity
Isoproterenol HCl +++ +++
Epinephrine +++ ++ +++
Norepinephrine ++ +++
Dobutamine +++ + +

Research Findings and Clinical Implications

  • Cardiotoxicity: Isoproterenol hydrochloride induces myocardial infarction in rats via oxidative stress (↑ TGO, TGP, CPK, LDH) . HIP-55 overexpression mitigates ROS production in cardiac fibroblasts, suggesting therapeutic targets for isoproterenol-induced damage .
  • Synthesis Purity: Trace isopropylamine in isoproterenol batches affects stability and efficacy, necessitating rigorous spectrophotometric monitoring .
  • Regulatory Status : USP standards require ≥97.0% purity, with strict limits on impurities like Imp-II .

Biological Activity

Isoproterenol Isopropyl Ether Hydrochloride, commonly referred to as isoproterenol hydrochloride, is a synthetic sympathomimetic amine that acts primarily as a non-selective beta-adrenergic agonist . This compound has garnered significant attention in pharmacology due to its diverse biological activities, particularly in cardiovascular and respiratory applications.

Chemical and Pharmacological Profile

  • Chemical Formula : C₁₁H₁₇NO₃·HCl
  • Molecular Weight : Approximately 247.72 g/mol
  • Administration : Typically administered as a sterile solution containing excipients for pH stabilization.

Isoproterenol primarily interacts with beta-1 and beta-2 adrenergic receptors , leading to various physiological effects. It exhibits minimal affinity for alpha-adrenergic receptors, which contributes to its specific therapeutic applications. The compound is metabolized predominantly by catechol-O-methyltransferase (COMT) in the liver, resulting in inactive metabolites and a longer duration of action compared to epinephrine .

The mechanism of action involves the activation of beta-adrenergic receptors, which triggers a cascade of intracellular events:

  • G-Protein Activation : The binding of isoproterenol to beta receptors activates the alpha subunit of G-proteins.
  • Adenylate Cyclase Activation : This leads to the activation of adenylate cyclase, converting ATP into cyclic AMP (cAMP).
  • Protein Kinase A Activation : cAMP activates protein kinase A (PKA), which phosphorylates various proteins influencing cardiac contractility and smooth muscle relaxation .

Biological Effects

The biological effects of isoproterenol include:

  • Cardiovascular Effects :
    • Increased heart rate (positive chronotropic effect).
    • Increased myocardial contractility (positive inotropic effect).
    • Decreased peripheral vascular resistance .
  • Respiratory Effects :
    • Bronchodilation through relaxation of bronchial smooth muscle.
    • Prevention of bronchospasm during anesthesia .

Clinical Applications

Isoproterenol is indicated for several clinical conditions:

  • Management of bradycardia and heart block.
  • Treatment of bronchospasm during anesthesia.
  • Use in cardiac arrest until definitive treatments like electric shock are available.
  • As an adjunct therapy in hypovolemic shock and congestive heart failure .

Side Effects and Considerations

Despite its therapeutic benefits, isoproterenol can cause adverse effects, including:

  • Tachycardia and palpitations.
  • Potential exacerbation of arrhythmias.
  • Tolerance development with prolonged use .

Research Findings and Case Studies

Recent studies have explored the cardioprotective effects of various compounds against isoproterenol-induced myocardial injury. For example, a study involving Sprague-Dawley rats demonstrated that administration of 7-hydroxy frullanolide significantly reduced myocardial infarct size and preserved histological integrity when combined with isoproterenol treatment .

Table: Summary of Isoproterenol's Biological Activity

Biological ActivityEffectMechanism
Heart Rate IncreasePositive chronotropic effectBeta-1 receptor activation
Myocardial ContractilityPositive inotropic effectIncreased intracellular calcium
BronchodilationRelaxation of bronchial smooth muscleBeta-2 receptor activation
Peripheral Vascular ResistanceDecreased vascular resistanceSmooth muscle relaxation

Q & A

Q. What are the key factors influencing the stability of Isoproterenol Hydrochloride in experimental solutions?

Isoproterenol Hydrochloride degrades upon exposure to air, light, or alkaline conditions, with aqueous solutions turning pink to brownish-pink due to oxidation . To mitigate degradation:

  • Store the compound at -20°C in tightly sealed, light-protected containers .
  • Prepare solutions fresh and avoid alkaline buffers. For long-term stability testing, use UV-Vis spectroscopy to monitor color changes as a proxy for degradation .

Q. How does solubility data guide formulation design for in vitro studies?

The compound is soluble in water (50 mg/mL) and ethanol (20 mg/mL), but solubility varies with pH and temperature . Key considerations:

  • Use acidic aqueous buffers (pH <7) to prevent oxidation during cell culture experiments.
  • For lipid-based assays, combine with ethanol as a co-solvent, ensuring final ethanol concentrations remain <1% to avoid cytotoxicity .

Q. What safety protocols are critical when handling Isoproterenol Hydrochloride in laboratory settings?

  • Personal protective equipment (PPE): Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Spill management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid release into sewers or groundwater .
  • Ventilation: Use fume hoods when preparing powdered forms to prevent inhalation .

Advanced Research Questions

Q. How can researchers optimize murine models of chronic heart failure using Isoproterenol Hydrochloride?

  • Dose-response calibration: Subcutaneous injections at 100 mg/kg/day for 7 days induce stable cardiac dysfunction, with a 21-day observation period to model chronic heart failure .
  • Validation metrics: Monitor ejection fraction (via echocardiography) and biomarkers (e.g., BNP, troponin) to confirm pathological remodeling .
  • Contradictions in dosing: Lower doses (50 mg/kg) may fail to induce hypertrophy, while higher doses (250 mg/kg) increase mortality risk, necessitating pilot studies for strain-specific optimization .

Q. What methodologies are used to resolve contradictions in β-adrenergic receptor (β-AR) signaling studies?

  • Cell-based assays: Treat AC16 cardiomyocytes with 10 µM Isoproterenol Hydrochloride for 24 hours to induce hypertrophy. Measure cAMP levels (ELISA) and β-AR desensitization (Western blot for β-arrestin) .
  • Transcriptome analysis: Perform RNA sequencing on heart tissues post-treatment to identify upregulated pathways (e.g., PI3K/Akt/mTOR) and reconcile discrepancies between in vitro and in vivo findings .

Q. How do experimental conditions affect the compound’s efficacy in bronchial dilation studies?

  • Tissue preparation: Use ex vivo tracheal rings from murine models pre-treated with 1 µM Isoproterenol Hydrochloride. Measure relaxation via force transducers in oxygenated Krebs-Henseleit buffer .
  • Confounding factors: Note that prolonged exposure (>1 hour) may lead to tachyphylaxis due to receptor internalization. Include control groups with β-blockers (e.g., propranolol) to validate specificity .

Q. What analytical techniques validate purity and degradation in synthesized batches?

  • HPLC-MS: Use a C18 column with 0.1% trifluoroacetic acid in water/acetonitrile gradient to detect impurities (e.g., oxidized byproducts) .
  • Pharmacopeial standards: Compare retention times and spectral profiles against USP reference standards, which require drying over phosphorus pentoxide before use .

Data Contradiction Analysis

Q. How should researchers address variability in cardiac hypertrophy models across studies?

  • Source of variability: Differences in animal strains (e.g., C57BL/6 vs. BALB/c) and injection sites (subcutaneous vs. intraperitoneal) significantly alter outcomes .
  • Mitigation strategies: Standardize protocols using ISO/IEC 17025 guidelines and report strain-specific EC50 values in methodology sections .

Q. Why do solubility discrepancies occur in literature, and how can they be resolved?

  • pH dependency: Solubility in water drops sharply above pH 7 due to deprotonation of catechol hydroxyl groups. Use buffered solutions at pH 5–6 for reproducibility .
  • Temperature effects: Solubility in ethanol increases from 20 mg/mL at 25°C to 35 mg/mL at 37°C, impacting in vivo bioavailability calculations .

Methodological Recommendations

  • Dosage forms: For IV studies, use USP-grade injection solutions (0.2 mg/mL) to ensure sterility and avoid endotoxin interference .
  • Degradation controls: Include UV-Vis absorbance readings at 480 nm in supplementary data to quantify oxidation levels .

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